molecular formula C17H13N3OS B2445659 N-benzoyl-N'-(5-quinolinyl)thiourea CAS No. 861208-64-2

N-benzoyl-N'-(5-quinolinyl)thiourea

Cat. No.: B2445659
CAS No.: 861208-64-2
M. Wt: 307.37
InChI Key: ZMGIOHDRVGQVCU-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(5-quinolinyl)thiourea: is an organic compound with the molecular formula C17H13N3OS It is a thiourea derivative, characterized by the presence of both benzoyl and quinolinyl groups attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-(5-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 5-aminoquinoline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in a solvent such as acetone at room temperature for about an hour .

Industrial Production Methods: While specific industrial production methods for N-benzoyl-N’-(5-quinolinyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-N’-(5-quinolinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The benzoyl or quinolinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzoyl-N’-(5-quinolinyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(5-quinolinyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved.

Comparison with Similar Compounds

  • N-benzoyl-N’-(2-quinolinyl)thiourea
  • N-benzoyl-N’-(3-quinolinyl)thiourea
  • N-benzoyl-N’-(4-quinolinyl)thiourea

Comparison: N-benzoyl-N’-(5-quinolinyl)thiourea is unique due to the position of the quinolinyl group, which can influence its binding affinity and specificity for molecular targets. This positional difference can result in variations in biological activity and chemical reactivity compared to its analogs.

Biological Activity

N-benzoyl-N'-(5-quinolinyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound has the molecular formula C17H13N3OSC_{17}H_{13}N_3OS and is characterized by the presence of both a benzoyl group and a quinoline moiety, which contribute to its biological properties. The compound's structure facilitates interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to:

  • Form Stable Complexes : The compound can bind to metal ions, forming complexes that modulate biological activities.
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in metabolic pathways, such as α-amylase and acetylcholinesterase (AChE) .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

3.1 Antidiabetic Activity

This compound has been evaluated for its antidiabetic properties. Studies indicate that it inhibits enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The inhibition of these enzymes can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels .

3.2 Antimicrobial Activity

The compound demonstrates significant antimicrobial activity against various bacterial strains. Research shows that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values for some tested bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3.3 Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. Studies report IC50 values ranging from 7 to 20 µM against different cancer types, indicating its potential as an anticancer agent . The mechanism involves targeting specific pathways related to cell proliferation and apoptosis.

Case Study 1: Antidiabetic Potential

A study conducted on Swiss male albino mice demonstrated that this compound significantly inhibited glucose-6-phosphatase (G6Pase), an enzyme crucial for gluconeogenesis. The results indicated a marked reduction in blood glucose levels post-treatment, showcasing its efficacy as an antidiabetic agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was confirmed through molecular docking studies.

5. Conclusion

This compound presents a multifaceted profile of biological activities, including antidiabetic, antimicrobial, and anticancer properties. Its ability to interact with key biological targets makes it a promising candidate for further research and development in therapeutic applications. Future studies should focus on elucidating the detailed mechanisms of action and exploring its potential in clinical settings.

Properties

IUPAC Name

N-(quinolin-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIOHDRVGQVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329565
Record name N-(quinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861208-64-2
Record name N-(quinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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